tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride
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Overview
Description
tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride is a chemical compound with the molecular formula C7H17ClN2O3 and a molecular weight of 212.6745 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride typically involves the reaction of tert-butyl chloroformate with 2-aminoethanol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the desired ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of human error .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include carbamates, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride exerts its effects involves the formation of stable carbamate intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[trans-3-(2-amino-1-hydroxyethyl)cyclobutyl]-, 1,1-dimethylethyl ester
- tert-Butyl carbamate
- Carbamic acid, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-, 1,1-dimethylethyl ester
Uniqueness
tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride is unique due to its specific structural features, which allow it to form stable carbamate intermediates. This stability makes it particularly useful in applications requiring prolonged interaction with molecular targets .
Properties
IUPAC Name |
tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3.ClH/c1-7(2,3)12-6(10)9-11-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNXDZSSQZYECN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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